2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol
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Overview
Description
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol is a chemical compound with the molecular formula C8H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol typically involves the reaction of piperazine with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve piperazine in water and cool the solution to 15-20°C.
- Introduce ethylene oxide into the solution while maintaining the temperature.
- Stir the reaction mixture at 30-35°C for 2 hours.
- Heat the mixture to evaporate 90% of the added water.
- Cool the mixture to below 15°C and filter the product.
- Purify the product by vacuum distillation, collecting the fraction at 145-155°C under reduced pressure (5.33 kPa) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or other reduced derivatives.
Substitution: Produces substituted derivatives with various functional groups.
Scientific Research Applications
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and synthetic fibers.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol involves its interaction with various molecular targets and pathways. As a buffer substance, it helps maintain stable pH levels in biological systems by neutralizing acids and bases. In pharmaceutical applications, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A similar compound with a hydroxyl group attached to the piperazine ring.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: Another related compound with an ethoxy group attached to the piperazine ring.
Uniqueness
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol is unique due to its specific structure, which allows it to function effectively as a buffer substance and a building block for various chemical syntheses. Its ability to maintain stable pH levels and its versatility in chemical reactions make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C10H23N3O2 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylamino]ethanol |
InChI |
InChI=1S/C10H23N3O2/c14-9-2-11-1-3-12-4-6-13(7-5-12)8-10-15/h11,14-15H,1-10H2 |
InChI Key |
XGZGJBRMHIBCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNCCO)CCO |
Origin of Product |
United States |
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